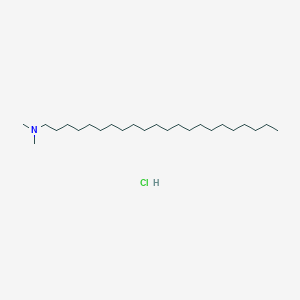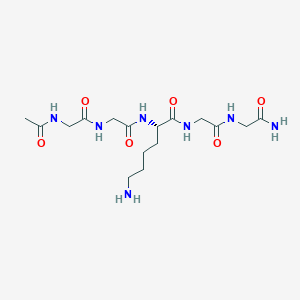
N-Acetylglycylglycyl-L-lysylglycylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycylglycyl-L-lysylglycylglycinamide is a peptide compound with a complex structure It consists of multiple amino acids linked together, including glycine, lysine, and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-lysylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylglycylglycyl-L-lysylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of peptide bonds.
Aplicaciones Científicas De Investigación
N-Acetylglycylglycyl-L-lysylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetylglycylglycyl-L-lysylglycylglycinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism. The exact mechanism depends on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetylglycylglycylglycylglycinamide
- N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine
Uniqueness
N-Acetylglycylglycyl-L-lysylglycylglycinamide is unique due to its specific sequence and structure. It has distinct properties that differentiate it from other peptides, such as its stability and reactivity. These characteristics make it valuable for various research and industrial applications.
Propiedades
Número CAS |
157894-67-2 |
|---|---|
Fórmula molecular |
C16H29N7O6 |
Peso molecular |
415.45 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-6-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C16H29N7O6/c1-10(24)19-7-13(26)21-9-15(28)23-11(4-2-3-5-17)16(29)22-8-14(27)20-6-12(18)25/h11H,2-9,17H2,1H3,(H2,18,25)(H,19,24)(H,20,27)(H,21,26)(H,22,29)(H,23,28)/t11-/m0/s1 |
Clave InChI |
SABWFELDEIWHNI-NSHDSACASA-N |
SMILES isomérico |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N |
SMILES canónico |
CC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


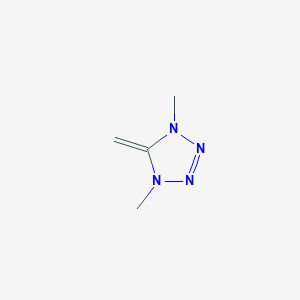
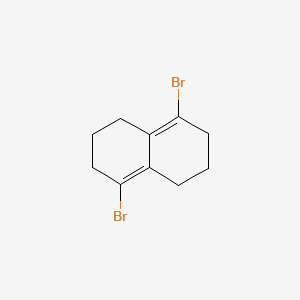
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

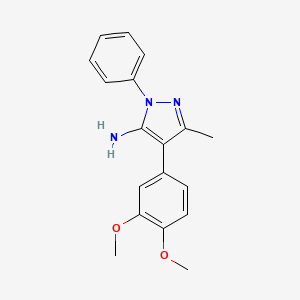
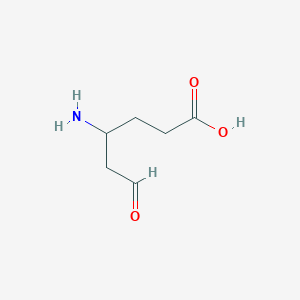
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
